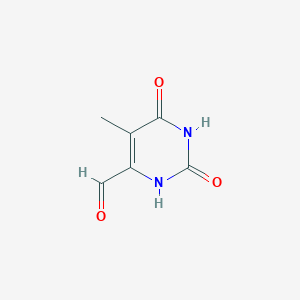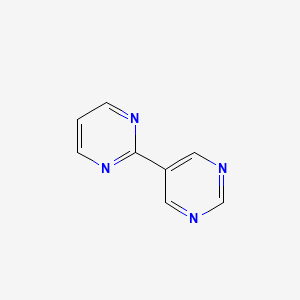
2-Phenyl-4-(pyridin-4-yl)butanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-4-(pyridin-4-yl)butanenitrile is an organic compound with the molecular formula C16H14N2. It is characterized by a phenyl group attached to a butanenitrile chain, which also contains a pyridin-4-yl group. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(pyridin-4-yl)butanenitrile typically involves the reaction of 4-bromopyridine with phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
化学反应分析
Types of Reactions
2-Phenyl-4-(pyridin-4-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, where substituents like halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
2-Phenyl-4-(pyridin-4-yl)butanenitrile is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 2-Phenyl-4-(pyridin-4-yl)butanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridinyl and phenyl groups can facilitate binding to specific sites, influencing biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
- 2-Phenyl-4-(pyridin-2-yl)butanenitrile
- 2-Phenyl-4-(pyridin-3-yl)butanenitrile
- 2-Phenyl-4-(pyridin-4-yl)butanenitrile
Uniqueness
This compound is unique due to the specific positioning of the pyridinyl group, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
属性
CAS 编号 |
6312-30-7 |
|---|---|
分子式 |
C15H14N2 |
分子量 |
222.28 g/mol |
IUPAC 名称 |
2-phenyl-4-pyridin-4-ylbutanenitrile |
InChI |
InChI=1S/C15H14N2/c16-12-15(14-4-2-1-3-5-14)7-6-13-8-10-17-11-9-13/h1-5,8-11,15H,6-7H2 |
InChI 键 |
GIUOYPFJKRTFLD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CCC2=CC=NC=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


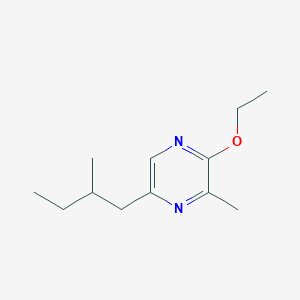
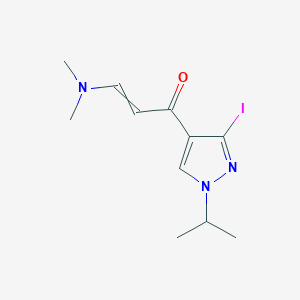
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988795.png)
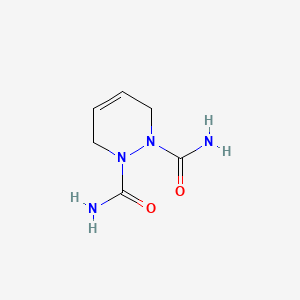
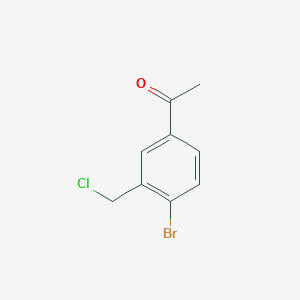
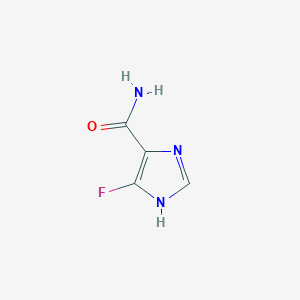
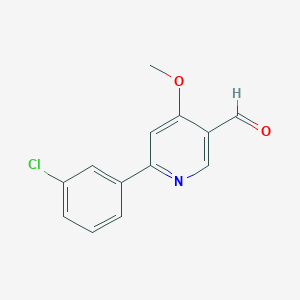
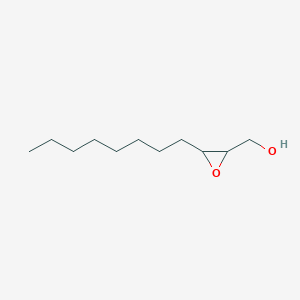
![5-Chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B13988831.png)
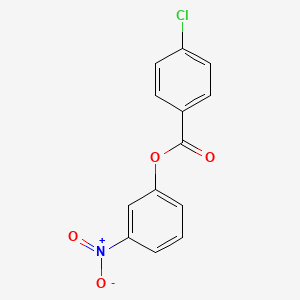
![N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B13988835.png)

